Cas no 884-33-3 (2-Benzylsuccinic acid)

2-Benzylsuccinic acid is a dicarboxylic acid derivative characterized by the presence of a benzyl group attached to the succinic acid backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its bifunctional structure, featuring both carboxylic acid groups, allows for versatile reactivity, enabling applications in peptide coupling, esterification, and amidation reactions. The benzyl moiety enhances solubility in organic solvents, facilitating its use in homogeneous reaction conditions. Additionally, its chiral center makes it valuable for stereoselective synthesis. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications.
2-Benzylsuccinic acid structure
2-Benzylsuccinic acid structure
Product Name:2-Benzylsuccinic acid
CAS No:884-33-3
MF:C11H12O4
MW:208.210583686829
MDL:MFCD00055798
CID:40193
PubChem ID:3858
Update Time:2025-10-23

2-Benzylsuccinic acid Chemical and Physical Properties

Names and Identifiers

    • ^a-Benzylsuccinic acid
    • 2-Benzylsuccinic acid
    • DL-BENZYLSUCCINIC ACID
    • alpha-Benzylsuccinic acid
    • Benzylsuccinic acid
    • 2-benzylbutanedioic acid
    • NSC20708
    • Butanedioic acid,2-(phenylmethyl)-
    • .alpha.-Benzylsuccinic acid
    • (phenylmethyl)butanedioic acid
    • D,L-Benzylsuccinic Acid
    • beta-carboxybenzenebutanoic acid
    • GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • Benzenebutanoic acid, .beta.-carboxy-
    • 2-Benzyl-succinic acid
    • mono benzyl succinic acid
    • 2-(Phenylmethyl)butanedioic acid (ACI)
    • Butanedioic acid, (phenylmethyl)- (9CI)
    • Succinic acid, benzyl- (6CI, 7CI, 8CI)
    • NSC 20708
    • α-Benzylsuccinic acid
    • MFCD00055798
    • AB01317455-02
    • Butanedioic acid, (phenylmethyl)-, (+/-)-
    • HY-W044764
    • Z1418939706
    • Butanedioic acid, (phenylmethyl)-
    • SCHEMBL393002
    • NCGC00322037-01
    • CS-0037767
    • BCP12215
    • SY003042
    • (2R)-2-(Phenylmethyl)butanedioic acid
    • CHEMBL151284
    • CHEBI:16054
    • alpha -Benzylsuccinic acid
    • AKOS001600536
    • BIM-0015709.P001
    • DTXSID90859847
    • EN300-109182
    • STK524740
    • AKOS016038118
    • Mitiglinide intermediate 2
    • SB46650
    • 36092-42-9
    • DB-020567
    • Butanedioic acid, (phenylmethyl)-, (A+/-)-
    • BDBM50121929
    • Q27098354
    • CBMicro_015697
    • s6123
    • 2-Benzylsuccinic acid #
    • Oprea1_299272
    • SY040253
    • HMS1608A16
    • AS-10262
    • CCG-103996
    • 884-33-3
    • NCI60_001739
    • NSC-20708
    • BBL028067
    • DL-Benzylsuccinic acid, >=99%
    • MDL: MFCD00055798
    • Inchi: 1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
    • InChI Key: GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • SMILES: O=C(CC(CC1C=CC=CC=1)C(O)=O)O
    • BRN: 1966188

Computed Properties

  • Exact Mass: 208.07400
  • Monoisotopic Mass: 208.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6
  • Surface Charge: 0
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 161-163 °C
  • Boiling Point: 331.4°C at 760 mmHg
  • Flash Point: 168.4±18.8 °C
  • Refractive Index: 1.567
  • PSA: 74.60000
  • LogP: 1.40460
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Benzylsuccinic acid Security Information

2-Benzylsuccinic acid Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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2-Benzylsuccinic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid
Reference
Cyclizations of benzylsuccinic acids
Horning, E. C.; et al, Journal of the American Chemical Society, 1952, 74, 5147-51

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 75 °C
Reference
Preparation of (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, key intermediates in the synthesis of new CNS drugs, via resolution of precursors
Caro, Yolanda; et al, Tetrahedron: Asymmetry, 2003, 14(3), 381-387

Production Method 3

Reaction Conditions
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  5 min, rt; 24 h, rt
Reference
Decatungstate As Photoredox Catalyst: Benzylation of Electron-Poor Olefins
Montanaro, Sara; et al, Organic Letters, 2012, 14(16), 4218-4221

Production Method 4

Reaction Conditions
Reference
Experiments in the aryl naphthacene series. III
Weizmann, A., Journal of Organic Chemistry, 1943, 8, 285-9

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
1.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
Reference
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Reference
Synthesis of mitiglinide calcium
Lin, Wei; et al, Huagong Shikan, 2007, 21(6), 25-26

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux → rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Synthesis of anaerobic degradation biomarkers alkyl-, aryl- and cycloalkylsuccinic acids and their mass spectral characteristics
Bian, Xin-Yu; et al, European Journal of Mass Spectrometry, 2014, 20(4), 287-297

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Synthesis of monosubstituted succinic acids from tert-butyl succinate
Bergmeier, Stephen C.; et al, Synthesis, 2000, (10), 1369-1371

Production Method 10

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
Reference
Amino acid-based compound activates atypical PKC and leptin receptor pathways to improve glycemia and anxiety like behavior in diabetic mice
Lee, Aejin; et al, Biomaterials, 2020, 239,

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  24 h, rt
Reference
Decatungstate Photocatalyzed Benzylation of Alkenes with Alkylaromatics
Qrareya, Hisham; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2891-2899

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Nickel-Catalyzed Chemo- and Regioselective Arylcyanation of β,γ-Unsaturated Amides
Hu, Jinghui; et al, Organic Letters, 2022, 24(24), 4328-4332

Production Method 13

Reaction Conditions
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Reference
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Production Method 14

Reaction Conditions
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  5 h
Reference
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Nitroalkanes and dimethyl maleate as source of 3-alkyl succinic anhydrides and (E)-3-alkylidene succinic anhydrides
Ballini, Roberto; et al, Synthesis, 2002, (5), 681-685

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Chiral Cyclic Derivatives of C2-Symmetrical Butanedioic Acids
Vries, Ron Rene, 1996, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  rt → reflux; 8 h, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
2.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
Reference
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 12 h, 30 psi, rt
Reference
Modular 1,1'-Ferrocenediyl-cored P-Stereogenic Diphosphines: ''JDayPhos'' Series and its Use in Rhodium(I)-Catalyzed Hydrogenation
Poklukar, Gasper; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2566-2570

2-Benzylsuccinic acid Raw materials

2-Benzylsuccinic acid Preparation Products

2-Benzylsuccinic acid Suppliers

Amadis Chemical Company Limited
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(CAS:884-33-3)2-Benzylsuccinic acid
Order Number:A842582
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:57
Price ($):228.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:884-33-3)D,L-Benzylsuccinic Acid
Order Number:LE16844
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
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Additional information on 2-Benzylsuccinic acid

Professional Introduction to 2-Benzylsuccinic Acid (CAS No. 884-33-3)

2-Benzylsuccinic acid, with the chemical formula C10H10O4, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 884-33-3, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile structural properties and potential applications in drug development, material science, and biochemical studies.

The molecular structure of 2-Benzylsuccinic acid consists of a succinic acid backbone with a benzyl group attached to one of its carboxyl groups. This unique arrangement imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both carboxyl groups allows for further functionalization, enabling the creation of more complex molecules. These characteristics have positioned 2-Benzylsuccinic acid as a key building block in the synthesis of various pharmacologically active compounds.

In recent years, research on 2-Benzylsuccinic acid has expanded significantly, particularly in the realm of medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antioxidant properties. For instance, studies have demonstrated that certain modifications of the benzylsuccinic acid scaffold can enhance binding affinity to biological targets, making them promising candidates for drug development.

One of the most intriguing aspects of 2-Benzylsuccinic acid is its role in the synthesis of chiral compounds. The benzyl group introduces steric hindrance and electronic effects that can influence the stereochemistry of reactions involving this molecule. This property is particularly valuable in pharmaceuticals, where enantiomeric purity is crucial for efficacy and safety. Researchers have leveraged these characteristics to develop asymmetric synthesis protocols that yield enantiomerically pure derivatives with high yields.

The applications of 2-Benzylsuccinic acid extend beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalysis and as a component in metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation technologies, and even as sensors for environmental monitoring.

In academic research, 2-Benzylsuccinic acid has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its reactivity under various conditions has provided insights into transition metal-catalyzed reactions and organocatalytic processes. Such studies contribute to the broader understanding of organic transformations and lay the groundwork for more efficient synthetic routes.

The industrial production of 2-Benzylsuccinic acid has also seen advancements, with processes being optimized for scalability and sustainability. Green chemistry principles have been applied to minimize waste and reduce energy consumption during synthesis. These efforts align with global trends toward environmentally responsible manufacturing practices.

The future prospects for 2-Benzylsuccinic acid are promising, with ongoing research exploring new derivatives and applications. As computational chemistry techniques advance, virtual screening methods are being employed to identify novel analogs with enhanced properties. This interdisciplinary approach combines experimental chemistry with computational modeling to accelerate the discovery process.

In conclusion, 2-Benzylsuccinic acid (CAS No. 884-33-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its role in materials science continues to be explored. As research progresses, the applications and understanding of this compound are expected to expand further, contributing to advancements in medicine and technology.

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Amadis Chemical Company Limited
(CAS:884-33-3)2-Benzylsuccinic acid
A842582
Purity:99%
Quantity:5g
Price ($):228.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:884-33-3)D,L-Benzylsuccinic Acid
LE16844
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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